{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride
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Overview
Description
{7,7-Difluorobicyclo[410]heptan-3-yl}methanamine hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a diene and a dienophile.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the amine.
Scientific Research Applications
Chemistry
In chemistry, {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bicyclic structure may also contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}methanamine: Similar in structure but differs in the position of the amine group.
7,7-Difluorobicyclo[4.1.0]heptan-3-one: Contains a ketone group instead of an amine.
7,7-Dimethyl-3-methylene-bicyclo[4.1.0]heptane: Similar bicyclic structure but with different substituents.
Uniqueness
{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms and the amine group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-2-1-5(4-11)3-7(6)8;/h5-7H,1-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNJTIQWUOKULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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